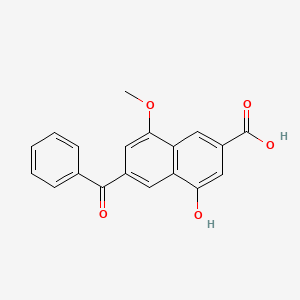

2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- is a complex organic compound with a unique structure that includes a naphthalene ring, a carboxylic acid group, a benzoyl group, a hydroxyl group, and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by hydroxylation and methoxylation reactions to introduce the hydroxyl and methoxy groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 2-Naphthalenecarboxylic acid, 6-benzoyl-4-keto-8-methoxy-.

Reduction: Formation of 2-Naphthalenecarboxylic acid, 6-hydroxy-4-hydroxy-8-methoxy-.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- is a complex organic compound with a naphthalene structure, featuring fused aromatic rings and functional groups such as carboxylic acid, benzoyl, hydroxy, and methoxy groups. These groups give the compound unique chemical properties and allow for various applications.

Chemical Properties and Reactivity

The chemical reactivity of 2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- stems from its functional groups, enabling reactions like esterification (carboxylic acid reacts with alcohols), benzoylation (introduction of the benzoyl group), hydroxylation (introduction of a hydroxyl group), and etherification (formation of an ether linkage). These reactions are useful in creating related compounds or modifying the structure for specific uses, facilitated by solvents like tetrahydrofuran or toluene, with temperature control and reaction time being important for optimal yield and purity.

Potential Applications

The structure of 2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- makes it suitable for diverse applications:

- Pharmaceuticals: It can be a building block in synthesizing drugs, modifying its structure to create new pharmaceutical compounds.

- Agrochemicals: It can be used in developing pesticides, herbicides, and fungicides.

- Material Science: It can be used to create polymers, resins, and coatings with specific properties.

- Chemical Research: It serves as a reagent in chemical synthesis, allowing for the creation of more complex molecules.

Interaction Studies

Interaction studies of 2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- are important for understanding its safety and efficacy in different applications:

- Binding Interactions: These studies identify proteins or enzymes that interact with the compound.

- Metabolic Pathways: These studies examine how the compound is processed in biological systems.

- Toxicology: These studies assess the compound's toxicity and establish safety profiles.

Structural Analogs

Several compounds share structural similarities with 2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy-:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Naphthalenecarboxylic acid | Similar naphthalene backbone but different carboxyl position | Different biological activity profile |

| 2-Hydroxybenzoic acid | Contains hydroxyl and carboxyl groups | Stronger acidity due to proximity of functional groups |

| Benzophenone | Contains two phenyl rings linked by a carbonyl group | Primarily used as a UV filter |

Wirkmechanismus

The mechanism of action of 2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The benzoyl group may also play a role in modulating the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Naphthalenecarboxylic acid: Lacks the benzoyl, hydroxyl, and methoxy groups.

6-Benzoyl-2-naphthalenecarboxylic acid: Lacks the hydroxyl and methoxy groups.

4-Hydroxy-2-naphthalenecarboxylic acid: Lacks the benzoyl and methoxy groups.

8-Methoxy-2-naphthalenecarboxylic acid: Lacks the benzoyl and hydroxyl groups.

Uniqueness

2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- is unique due to the presence of all four functional groups, which confer distinct chemical properties and potential applications. The combination of these groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.

Biologische Aktivität

2-Naphthalenecarboxylic acid, 6-benzoyl-4-hydroxy-8-methoxy- (also known as 6-benzoyl-4-hydroxy-8-methoxy-2-naphthoic acid) is a compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula: C19H14O5

- Molecular Weight: 322.3 g/mol

- CAS Number: Not specified in the sources.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including anti-inflammatory, anticancer, and antimicrobial effects. Below are summarized findings from different studies:

Anticancer Activity

Research indicates that 2-naphthalenecarboxylic acid derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action: The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and modulating the expression of Bcl-2 family proteins.

- Case Study: A study demonstrated that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer, highlighting its potential as an adjunct therapy in oncology .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties:

- Mechanism of Action: It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the NF-kB signaling pathway.

- Case Study: In an animal model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain, suggesting its utility in treating inflammatory conditions .

Antimicrobial Activity

The antimicrobial efficacy of 2-naphthalenecarboxylic acid has been evaluated against various pathogens:

- Findings: Studies have shown that it exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Case Study: In vitro tests indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, making it a candidate for further development as an antibacterial agent .

Data Table: Summary of Biological Activities

Research Findings

- Anticancer Studies : A comprehensive study on various naphthalene derivatives showed that modifications at specific positions significantly enhanced their anticancer activity. The presence of hydroxyl and methoxy groups was crucial for this effect.

- Inflammation Research : Another investigation focused on the anti-inflammatory properties revealed that the compound could serve as a lead for developing new anti-rheumatic drugs due to its ability to modulate immune responses effectively.

- Microbial Resistance : Recent studies highlighted the potential use of this compound in overcoming antibiotic resistance, particularly against multidrug-resistant strains of bacteria.

Eigenschaften

Molekularformel |

C19H14O5 |

|---|---|

Molekulargewicht |

322.3 g/mol |

IUPAC-Name |

6-benzoyl-4-hydroxy-8-methoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C19H14O5/c1-24-17-10-12(18(21)11-5-3-2-4-6-11)7-14-15(17)8-13(19(22)23)9-16(14)20/h2-10,20H,1H3,(H,22,23) |

InChI-Schlüssel |

RLNKYGBADORJOZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC2=C1C=C(C=C2O)C(=O)O)C(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.